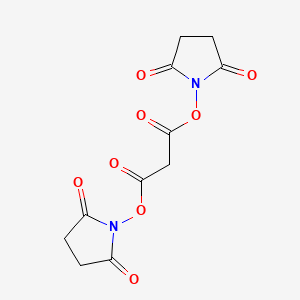

Di(N-succinimidyl) malonate

Description

Overview of Reactive Malonate Derivatives in Contemporary Organic Synthesis

Malonic acid and its derivatives, known as malonates, are fundamental building blocks in organic synthesis, prized for the reactivity of the methylene (B1212753) group positioned between two carbonyl functionalities. atamanchemicals.com This central carbon's protons are acidic and can be readily removed by a base to form a stable carbanion, which serves as a potent nucleophile. chemicalnote.comwikipedia.org This reactivity is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted acetic acids. chemicalnote.comwikipedia.org

The versatility of malonate derivatives extends beyond simple alkylations. They participate in a wide array of chemical transformations, including:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds. ontosight.ai

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Cyclocondensation Reactions: Serving as a three-carbon component in the synthesis of various heterocyclic compounds, such as barbiturates. nih.govresearchgate.netmdpi.com

Decarboxylation: The resulting alkylated malonic esters can be hydrolyzed and subsequently decarboxylated upon heating to yield substituted carboxylic acids. chemicalnote.com

More specialized malonate derivatives, such as bis(trimethylsilyl) malonate and bis(2,4,6-trichlorophenyl) malonate, offer altered reactivity profiles, enabling their use in specific synthetic contexts where traditional diethyl malonate may be unsuitable. ontosight.ainih.govresearchgate.net The reactivity of malonates can also be harnessed in radical reactions, for instance, in the manganese(III)-mediated synthesis of dihydronaphthalenes. acs.org This broad spectrum of reactivity underscores the enduring importance of malonate derivatives as versatile synthons in the construction of complex organic molecules. organic-chemistry.orggoogle.com

Principles of N-Hydroxysuccinimide Esters as Activated Carboxylic Acid Derivatives

N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation and peptide synthesis, serving as highly efficient activated forms of carboxylic acids. amerigoscientific.comchemicalbook.com Their widespread use stems from their ability to react readily and specifically with primary and secondary amines to form stable amide bonds under mild conditions. chemicalbook.comthermofisher.comlumiprobe.com This reactivity is crucial for covalently linking molecules, such as attaching fluorescent dyes or biotin (B1667282) tags to proteins. lumiprobe.comthermofisher.com

The activation of a carboxylic acid to its corresponding NHS ester is typically achieved through the use of a coupling agent, most commonly a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comresearchgate.netrsc.org The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the N-hydroxysuccinimide to yield the stable NHS ester and a urea (B33335) byproduct. amerigoscientific.com Alternative methods for synthesizing NHS esters that avoid carbodiimides have also been developed, such as using triphenylphosphine (B44618) and iodine. organic-chemistry.orgacs.org

Key features of NHS esters that contribute to their utility include:

Relative Stability: Compared to other activated esters, NHS esters exhibit good stability in aqueous environments at physiological or slightly alkaline pH, although their rate of hydrolysis increases with pH. chemicalbook.comthermofisher.comlumiprobe.com

High Reactivity with Amines: They react efficiently with nucleophilic primary amines found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. thermofisher.com

Reaction Conditions: The optimal pH for coupling NHS esters with amines in aqueous buffers is typically between 7.2 and 8.5. thermofisher.comlumiprobe.com Reactions can also be performed in polar aprotic organic solvents like DMSO and DMF. lumiprobe.com

Isolable Intermediates: NHS esters are among the few types of active esters that can often be isolated and purified, allowing for controlled, stepwise conjugation procedures. researchgate.net

The formation of a stable amide bond upon reaction with an amine, with the release of the water-soluble and easily removable N-hydroxysuccinimide byproduct, makes NHS esters a superior choice for many bioconjugation applications. chemicalbook.comresearchgate.net

Conceptual Integration of Di(N-succinimidyl) Malonate within Bifunctional Active Ester Reagents

This compound represents a logical and powerful integration of the chemical principles of malonates and NHS esters. It is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups—the N-hydroxysuccinimide esters—at either end of a short spacer arm derived from malonic acid. lumiprobe.comsigmaaldrich.com

The conceptual design of this compound allows it to act as a molecular bridge, covalently linking two amine-containing molecules. The central malonate moiety provides a concise and structurally defined linker. The reactivity of this compound is dictated by the two terminal NHS ester groups, which readily react with primary amines on proteins or other biomolecules to form stable amide bonds. thermofisher.comthermofisher.com

This bifunctional nature is highly advantageous in various applications, including:

Protein-Protein Interaction Studies: Stabilizing and capturing transient interactions between proteins for subsequent analysis. korambiotech.com

Immunotoxin Preparation: Linking antibodies to toxins for targeted therapeutic applications. nih.gov

Bioconjugation: Creating well-defined conjugates between different biomolecules or between a biomolecule and a solid support. sigmaaldrich.comresearchgate.net

Similar to other homobifunctional NHS ester crosslinkers like Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS), this compound provides a means to introduce covalent crosslinks of a specific length. cfplus.czchemicalbook.com The malonate-based spacer is shorter than those of DSG and DSS, offering a different spatial constraint for crosslinking applications. The choice of crosslinker often depends on the desired distance between the two molecules being linked.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C11H10N2O8 |

| Molecular Weight | 298.21 g/mol |

| CAS Number | 55750-61-3 |

| Appearance | White to off-white solid |

| Reactivity | Reacts with primary amines |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O8/c14-6-1-2-7(15)12(6)20-10(18)5-11(19)21-13-8(16)3-4-9(13)17/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPHDNANLUXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610311 | |

| Record name | 1,1'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-59-1 | |

| Record name | 1,1'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Functionalization for Di N Succinimidyl Malonate

Methodological Approaches for the Synthesis of Di(N-succinimidyl) Malonate

The synthesis of this compound typically involves the reaction of malonic acid with N-hydroxysuccinimide (NHS). This process requires the activation of the carboxylic acid groups of malonic acid to facilitate the esterification reaction.

Activation Strategies for Malonic Acid Precursors

The activation of carboxylic acids is a fundamental step in the formation of active esters like this compound. wikipedia.org Carbodiimides are among the most popular and versatile reagents for this purpose. thermofisher.com Common carbodiimides used include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orggoogle.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. mdpi.com This intermediate can then react with N-hydroxysuccinimide.

Another approach involves the use of N,N'-Disuccinimidyl carbonate (DSC), which serves as an activating reagent. nih.govresearchgate.net DSC can react with alcohols to form mixed active carbonates, which are then used in subsequent reactions. nih.gov While less common for the direct synthesis of this compound from malonic acid, systems like halophosphoric acid ester/N-hydroxysuccinimide/base have also been explored as alternatives to carbodiimides. google.com

The choice of activating agent can be influenced by the desired reaction conditions and the solubility of the reagents. For instance, EDC is water-soluble, which can be advantageous in certain protocols. thermofisher.com

Esterification and Coupling Reactions with N-Hydroxysuccinimide

Once the malonic acid is activated, it undergoes an esterification reaction with N-hydroxysuccinimide (NHS). wikipedia.org When a carbodiimide (B86325) like DCC or EDC is used, the O-acylisourea intermediate reacts with NHS to form the more stable NHS ester, this compound. thermofisher.com This two-step process, often performed in one pot, is a cornerstone of peptide synthesis and bioconjugation. idexlab.com

The reaction is typically carried out in an anhydrous organic solvent to prevent the hydrolysis of the active ester. wikipedia.org The inclusion of NHS in the reaction mixture with EDC improves the efficiency of the coupling and creates a more stable amine-reactive intermediate. thermofisher.com The succinimide-N-oxy group is an effective leaving group, facilitating subsequent reactions with nucleophiles like amines. nih.gov

While the direct synthesis of bis(succinimidoyl) malonates can be challenging, with one study reporting difficulties in isolating the product when using N,N'-diisopropylcarbodiimide nih.govresearchgate.net, the general principle of activating a dicarboxylic acid and reacting it with NHS remains the standard approach.

Considerations for Reaction Efficiency and Yield Optimization

Several factors influence the efficiency and yield of this compound synthesis. The choice of solvent is critical; anhydrous solvents are necessary to prevent hydrolysis of the activated intermediates and the final product. wikipedia.orgd-nb.info The reaction temperature and time also play a significant role. For instance, the formation of succinimidyl esters of various carboxylic acids has been achieved at ambient to slightly elevated temperatures. researchgate.net

The stoichiometry of the reactants must be carefully controlled. An excess of NHS and the coupling agent is often used to drive the reaction to completion. google.com However, this can lead to challenges in purification. The removal of byproducts, such as the urea (B33335) formed when using carbodiimides like DCC, is a crucial step to obtain a pure product. google.com

The nature of the carbodiimide and the solvent can impact reaction kinetics and efficiency. researchgate.net For example, a study on the synthesis of N-succinimidyl-4-fluorobenzoate involved dissolving the carboxylic acid and di(N-succinimidyl) carbonate in dry acetonitrile, followed by the addition of triethylamine, with the reaction proceeding for 20 hours at 20°C. mdpi.com Purification often involves washing the organic phase with aqueous solutions to remove unreacted starting materials and byproducts, followed by recrystallization. google.com

| Factor | Consideration for Optimization | Rationale |

| Solvent | Use of anhydrous organic solvents (e.g., dichloromethane, acetonitrile). wikipedia.orgresearchgate.net | Prevents hydrolysis of the carbodiimide, the activated O-acylisourea intermediate, and the final NHS ester product. d-nb.inforesearchgate.net |

| Coupling Agent | Choice between EDC and DCC. thermofisher.com | EDC is water-soluble, facilitating its removal during aqueous workup. DCC is less expensive but the dicyclohexylurea byproduct is often difficult to remove. google.com |

| Reactant Stoichiometry | A slight excess of N-hydroxysuccinimide and the coupling agent may be used. google.com | Helps to ensure complete conversion of the malonic acid to the desired product. |

| Temperature | Reactions are often run at room temperature or slightly below. researchgate.net | Balances reaction rate with the stability of the activated intermediates. |

| Reaction Time | Monitored to ensure completion (e.g., 24 hours). researchgate.net | Sufficient time is needed for the two-step activation and esterification process to complete. |

| Purification | Removal of urea byproducts and unreacted reagents. google.com | Typically involves filtration of the urea byproduct (if DCC is used) and aqueous extractions to remove water-soluble impurities. google.com Recrystallization is often the final step. mdpi.com |

Derivatization and Functionalization of the Malonate Core for Tailored Reagent Design

The versatility of this compound can be expanded by modifying the central malonate core. This is typically achieved by starting with a substituted malonic acid derivative. This allows for the introduction of various functional groups, leading to the design of tailored crosslinking and labeling reagents. korambiotech.com

For example, a malonate can be functionalized with alkyl chains to enhance its solubility in specific solvents. mdpi.com In another instance, a phenyl group can be introduced to the malonate core, leading to diethyl phenylmalonate, which can then be further modified. researchgate.net These modifications can influence the spacer arm length and the chemical properties of the resulting crosslinker.

The functional groups that can be incorporated into the malonate core are diverse and can include photoreactive groups for photo-crosslinking studies or reporter groups like biotin (B1667282) for detection purposes. korambiotech.com This ability to create a wide range of derivatives makes malonate-based crosslinkers highly valuable in chemical biology and materials science.

Chemoenzymatic and Biocatalytic Synthetic Pathways for Malonate Esters

Chemoenzymatic and biocatalytic methods offer green and efficient alternatives for the synthesis of malonate esters. nih.gov These methods often employ enzymes, particularly lipases, which can catalyze esterification reactions under mild conditions. nih.govpreprints.orgscielo.br

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known for their broad substrate specificity and can catalyze esterification, transesterification, and aminolysis reactions. nih.govnih.gov These enzymatic reactions are often carried out in organic solvents or even in solvent-free systems, which aligns with the principles of green chemistry. nih.govnih.gov

For example, the enzyme-catalyzed synthesis of dimethyl malonate-based linear polyesters has been demonstrated using immobilized Candida antarctica lipase B under solventless conditions at mild temperatures (85 °C). nih.gov Similarly, lipases have been used for the synthesis of malonic monoamide esters through desymmetrization transformations. researchgate.net

The use of enzymes can also introduce stereoselectivity, which is crucial for the synthesis of chiral molecules. For instance, pig liver esterase (PLE) has been used for the enantioselective hydrolysis of a dimethyl 2-methylcyclopropane-1,1-dicarboxylate. tandfonline.com

While the direct biocatalytic synthesis of this compound is not widely reported, the principles of enzymatic esterification of malonic acid and its derivatives provide a promising avenue for future research into more sustainable synthetic routes. nih.govnih.gov

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Key Findings |

| Candida antarctica lipase B (immobilized) | Polycondensation | Dimethyl malonate and aliphatic diols | Malonate-based linear polyesters | Successful synthesis under mild, solvent-free conditions, demonstrating an environmentally friendly alternative to chemo-catalysis. nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Hydrolysis (Desymmetrization) | Diethyl 2-(benzyloxy)-2-isopropylmalonate | Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Achieved excellent enantioselectivity (99% ee) and good yield (50%) under optimized conditions. tandfonline.com |

| Porcine Liver Esterase (PLE) | Hydrolysis | Dimethyl 2-(cinnamyloxy)malonate (after rearrangement) | α-Hydroxy half-esters | Used in a one-pot chemoenzymatic cascade to produce α-hydroxy half-esters with enhanced enantiomeric purity. acs.orgnih.gov |

| Lipases (various) | Aminolysis (Desymmetrization) | Diethyl malonate and benzylamine | Malonic monoamide esters | Demonstrated a highly efficient synthesis of monoamide esters. researchgate.net |

Elucidation of Reaction Mechanisms and Chemoselectivity of Di N Succinimidyl Malonate

Mechanistic Investigations of Nucleophilic Acyl Substitution by N-Succinimidyl Esters

The reactivity of Di(N-succinimidyl) malonate is fundamentally governed by the chemistry of its N-succinimidyl ester groups. These "active esters" are key players in bioconjugation and peptide synthesis due to their enhanced reactivity toward nucleophiles compared to simple alkyl esters. wikipedia.orgglenresearch.com The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubvanderbilt.edu The subsequent collapse of this intermediate expels the leaving group, resulting in the acylated product. pressbooks.pubvanderbilt.edu This process can be catalyzed by both acids and bases, which serve to activate the carbonyl group or enhance the nucleophilicity of the attacking species, respectively. byjus.com

N-hydroxysuccinimide (NHS) is an effective leaving group, a critical feature for the reactivity of active esters. stackexchange.comresearchgate.net The stability of the resulting N-hydroxysuccinimide anion is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which helps to delocalize the negative charge. stackexchange.com This makes the N-succinimidyl ester more susceptible to nucleophilic attack. stackexchange.comnih.gov The succinimide-N-oxy group in succinimidylates is recognized as a good leaving group in reactions with various nucleophiles. nih.govmdpi.com The efficiency of NHS as a leaving group is a primary reason for its widespread use in creating activated carboxylic acids for reactions like peptide synthesis. wikipedia.orgacs.org

The kinetics of nucleophilic reactions involving N-succinimidyl esters have been the subject of detailed studies. For instance, the aminolysis of N-hydroxysuccinimide esters in aqueous buffer systems has been shown to follow a rate expression that is first order with respect to the amine concentration. mst.edu This is in contrast to the two-term rate equation observed in anhydrous dioxane, suggesting a significant influence of the solvent on the reaction mechanism. mst.edu

A key finding is that the rate of reaction increases with the basicity of the attacking amine. mst.edumst.edu This relationship is quantified by the Brønsted coefficient (βnuc), which for the aminolysis of an NHS ester was found to be 1.0. mst.edumst.edu This value suggests that the reaction proceeds through a tetrahedral intermediate formed in a rapid pre-equilibrium, followed by a rate-determining breakdown to the final products. mst.edumst.edu The increased rate constants with higher amine basicity are a result of a higher concentration of this tetrahedral intermediate. mst.edumst.edu

Furthermore, a significant competitive reaction in aqueous environments is the hydrolysis of the ester group. nih.govnih.gov Studies on dithiobis(succinimidyl propionate) (DSP) monolayers have shown that the heterogeneous hydrolysis rate constant can be several orders of magnitude higher than the aminolysis rate constant, especially at low protein concentrations. nih.govnih.gov This highlights a critical consideration for applications like protein immobilization on surfaces, where hydrolysis can significantly reduce the efficiency of covalent bond formation. nih.govnih.gov

The table below summarizes key kinetic parameters from a study on the aminolysis of the N-hydroxysuccinimide ester of p-methoxybenzoic acid in an aqueous dioxane solution. mst.edu

Reactivity Profile of the Malonate Methylene (B1212753) Group in Derivatization

The central methylene group of the malonate backbone in this compound possesses a distinct reactivity profile that enables a variety of chemical transformations.

The protons on the carbon atom situated between the two carbonyl groups of the malonate are acidic. libretexts.orgwikipedia.org This increased acidity is due to the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. masterorganicchemistry.com The negative charge is effectively delocalized onto the oxygen atoms of the carbonyl groups. masterorganicchemistry.com

This resonance-stabilized enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.orgnih.gov A classic example is the alkylation of malonic esters, where the enolate reacts with an alkyl halide in an SN2 fashion to form a substituted malonic ester. libretexts.org182.160.97 This reaction is a cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. libretexts.orgwikipedia.org While this compound itself is primarily a bifunctional crosslinking agent, the underlying reactivity of the malonate core is pertinent. The formation of the enolate can be achieved using a suitable base, with the choice of base and reaction conditions (solvent, temperature) being crucial for controlling the outcome. egyankosh.ac.in

While the primary reactions of this compound involve nucleophilic attack at the activated ester carbonyls, the reactivity of the central methylene group introduces the possibility of competitive reaction pathways. For instance, in the presence of a strong base used to form the enolate, there is a potential for self-condensation reactions, although this is generally less of a concern with malonates compared to simpler ketones or aldehydes. 182.160.97

A more significant competitive pathway, particularly in the context of using this compound as a crosslinker, would be the intramolecular or intermolecular reactions involving the enolate and one of the N-succinimidyl ester groups. Such reactions could lead to the formation of cyclic byproducts or oligomers, reducing the efficiency of the desired crosslinking reaction. The specific conditions, such as the concentration of reactants and the nature of the nucleophiles and bases present, would dictate the extent to which these competitive pathways occur. nih.gov Furthermore, attempts to synthesize bis(succinimidoyl) malonates have proven challenging, often resulting in a complex mixture of products, indicating the inherent reactivity and potential for side reactions. nih.gov

Strategies for Achieving Chemoselectivity and Orthogonal Reactivity in Complex Chemical Systems

Achieving chemoselectivity is paramount when using a bifunctional reagent like this compound in complex environments, such as in the modification of proteins or the synthesis of functional materials. Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. acs.org

N-succinimidyl esters are known for their high selectivity toward primary aliphatic amines over other nucleophiles like hydroxyl or sulfhydryl groups under controlled pH conditions (typically pH 7-9). glenresearch.com While reactions with hydroxyl and sulfhydryl groups can occur, the resulting esters and thioesters are often less stable and can be displaced by amines. glenresearch.com This inherent selectivity is a key strategy for directing the reaction of this compound to specific sites, such as the lysine (B10760008) residues on a protein.

The concept of orthogonal reactivity, where specific reactions occur independently and without interfering with each other, is a powerful strategy in complex chemical synthesis. illinois.edu For this compound, this could involve a two-step process. First, the two N-succinimidyl ester groups could be reacted with primary amines to form stable amide bonds. Subsequently, the methylene group of the now-modified malonate core could be deprotonated to form an enolate, which could then participate in a completely different type of reaction, such as a Michael addition or an aldol (B89426) condensation. This sequential approach, where the reaction conditions for each step are mutually compatible, allows for the controlled and stepwise construction of complex molecular architectures. The development of such orthogonal strategies expands the utility of bifunctional reagents beyond simple crosslinking. acs.org

Table of Compounds

Strategic Applications in Chemical Biology, Polymer Science, and Advanced Materials

Advanced Bioconjugation Strategies Utilizing Di(N-succinimidyl) Malonate

This compound is a homobifunctional crosslinking agent characterized by two N-hydroxysuccinimide (NHS) ester groups connected by a short malonate spacer. This structure positions it as a valuable tool in bioconjugation, primarily for its ability to react with primary amines.

The fundamental principle behind the utility of this compound lies in the reactivity of its NHS ester moieties. These esters readily react with nucleophilic primary amino groups, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. korambiotech.comnih.gov This reaction is most efficient at a neutral to slightly basic pH (typically 7.2-8.5). The malonate spacer provides a defined distance between the two reactive groups, influencing the geometry of the resulting cross-link.

The covalent modification of proteins through reagents like this compound offers a pathway to introduce new functionalities. Lysine residues are frequently targeted due to their abundance on protein surfaces and the nucleophilicity of their ε-amino group. nih.gov While this abundance can lead to heterogeneous labeling, controlling reaction conditions such as pH and reagent stoichiometry can enhance site-selectivity. core.ac.uk

The N-terminus of a protein presents a unique site for modification. The pKa of the α-amino group at the N-terminus is typically lower than that of the ε-amino group of lysine. This difference can be exploited to achieve selective N-terminal modification by carefully controlling the pH of the reaction. core.ac.ukresearchgate.net Such site-selective modifications are crucial for applications where preserving the protein's native structure and function is paramount, as in the development of therapeutic protein conjugates. nih.gov

Table 1: Comparison of Reactive Sites for this compound

| Feature | Lysine ε-Amino Group | N-terminal α-Amino Group |

| Location | Typically on the protein surface | At the beginning of the polypeptide chain |

| Abundance | Generally high | Single site per polypeptide |

| pKa | ~10.5 | ~7.8-8.0 |

| Reactivity | Highly nucleophilic at basic pH | Nucleophilic at neutral to slightly basic pH |

| Selectivity | Can be challenging due to high abundance | Higher selectivity achievable via pH control |

As a homobifunctional crosslinker, this compound can be employed to study protein-protein interactions and the quaternary structure of protein complexes. uky.edu By covalently linking proteins that are in close proximity, it helps to "freeze" transient interactions, allowing for their identification and characterization. The length of the spacer arm dictates the distance between the reactive groups that can be bridged. The malonate spacer in this compound is relatively short, making it suitable for probing interactions where the reactive amine groups are in close spatial arrangement. The efficiency of cross-linking is dependent not only on the reagent but also on the protein's structure and the distance between the target amino acid residues. nih.gov The resulting cross-linked complexes can be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners. uky.edunih.gov

While this compound is a homobifunctional reagent, its malonate core presents a potential platform for the synthesis of heterobifunctional crosslinkers. One of the NHS ester groups could be selectively reacted with a molecule containing a primary amine, leaving the other NHS ester available for subsequent conjugation. More elaborately, the malonic acid precursor could be derivatized with two different reactive moieties before the activation of the carboxyl groups to NHS esters. For example, a malonate derivative could be synthesized to contain both an NHS ester and another reactive group, such as a maleimide (B117702) (for reaction with thiols) or an azide (B81097) (for click chemistry). Such heterobifunctional reagents allow for more controlled and specific conjugation of different molecular entities, which is highly desirable in fields like drug delivery and diagnostics. nih.gov However, specific examples of heterobifunctional reagents derived directly from this compound are not extensively reported in the scientific literature. The general principle of using malonate as a scaffold is seen in the synthesis of other complex molecules. nih.govrsc.org

The ability to modify proteins with specific functionalities is a cornerstone of modern chemical biology. This compound and similar NHS esters are used to attach a variety of labels and probes to proteins for research applications. These can include:

Fluorescent dyes: For tracking protein localization and dynamics within cells.

Biotin (B1667282): For affinity purification and detection using streptavidin-based systems.

Drug molecules: To create antibody-drug conjugates for targeted therapy. nih.gov

Post-translational modifications (PTMs): To study the effects of specific modifications like succinylation on protein function. nih.gov

The covalent nature of the bond formed by the NHS ester reaction ensures the stability of the conjugate throughout the experimental process.

Amine-Reactive Crosslinking and Covalent Conjugation Architectures

Contributions to Polymer Chemistry and Material Science

The malonate functional group is a versatile building block in polymer chemistry, and its derivatives, including this compound, have potential applications in the synthesis of advanced materials.

Malonate-derived polyesters have been synthesized, often with a focus on creating biodegradable and biocompatible materials. nih.govnih.gov While metal-catalyzed polymerization of malonate derivatives has been explored, enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B, has shown success in producing linear polyesters from dimethyl malonate under mild, solventless conditions. nih.govrsc.org These malonate-based polyesters have demonstrated potential as effective metal chelators. nih.gov

Furthermore, polymers containing malonate groups, such as poly(methylidene malonate), have been investigated for biomedical applications, including the development of nanoparticles for drug delivery and as biomaterials for tissue repair. nih.gov The reactivity of the malonate group can also be exploited in crosslinking reactions. For instance, malonate esters can react with formaldehyde, and malonate-blocked isocyanates have been used in combination with melamine (B1676169) resins to create chemically resistant coatings.

While direct polymerization of this compound is not a primary application, its high reactivity towards amines suggests its potential use as a crosslinking or functionalizing agent in the modification of polymers that contain primary amine groups. This could be used to create hydrogels or to functionalize polymer surfaces. For example, a monofunctional succinimidyl PEG malonate has been used in the synthesis of diblock polymers. researchgate.net This indicates the utility of the succinimidyl malonate structure in building larger polymeric architectures.

Incorporation into Polymerization Processes for Novel Polymeric Architectures

The synthesis of complex and well-defined polymer architectures is a cornerstone of modern materials science. This compound (DSM) serves as a valuable tool in this field due to its bifunctional nature, which allows it to act as a linker or initiator in various polymerization strategies. The two N-succinimidyl (NHS) ester groups are highly reactive toward primary amines, forming stable amide bonds. This specific reactivity enables the precise construction of novel polymeric structures.

One primary application of DSM is in the synthesis of block copolymers. By reacting DSM with two equivalents of an amine-terminated polymer, such as amino-terminated poly(ethylene glycol) (PEG), an ABA-type triblock copolymer can be formed. In this architecture, the malonate unit forms the central 'B' block, linking two 'A' blocks of the original polymer. This method allows for the creation of polymers with tailored properties, such as amphiphilicity, which are crucial for self-assembly into micelles or polymersomes. mdpi.com The use of functional initiators and linkers is a key strategy in preparing telechelic polymers (polymers with functional groups at both chain ends). acs.org

Furthermore, DSM can be used for post-polymerization modification. A polymer with pendant amine groups can be reacted with DSM to introduce malonate functionalities along the polymer backbone. These malonate groups can then serve as points for further chemical modification or as sites for introducing specific properties. For instance, monofunctional succinimidyl mPEG malonate has been synthesized to create diblock and multiblock PEG polymers containing hydrolytically degradable ester bonds, which is a critical feature for creating biodegradable materials. researchgate.net The reactivity of the NHS ester is a key feature, as it allows for efficient conjugation under mild conditions, a principle widely used in bioconjugation and PEGylation chemistry. nih.govresearchgate.net

The incorporation of the malonate moiety itself into a polymer backbone introduces unique chemical characteristics. The methylene (B1212753) protons of the malonate group are acidic and can be deprotonated to form a carbanion, which can participate in further reactions, such as Michael additions, offering another avenue for polymer functionalization.

Role in Crosslinking Reactions for Tailored Polymeric Network Formation

This compound is an effective crosslinking agent for polymers containing primary amine groups. The fundamental crosslinking reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of the NHS esters, leading to the formation of two stable amide linkages and the release of N-hydroxysuccinimide (NHS) as a byproduct. researchgate.net Because DSM contains two reactive NHS groups, a single molecule can connect two different polymer chains, resulting in the formation of a three-dimensional polymeric network.

This crosslinking capability is extensively used in the formation of hydrogels. Hydrogels are water-swollen polymer networks with applications in drug delivery, tissue engineering, and as superabsorbents. By controlling the concentration of the polymer and the DSM crosslinker, the crosslink density of the resulting hydrogel can be precisely tailored. nih.gov This, in turn, allows for the fine-tuning of the hydrogel's properties, including its mechanical strength (modulus), swelling ratio, and degradation rate. diva-portal.org

The chemical nature of the crosslink formed by DSM is significant. The resulting amide bonds are generally stable under physiological conditions. However, the core of the crosslinker itself—the malonate ester—contains two ester bonds that are susceptible to hydrolysis. researchgate.netresearchgate.net This inherent degradability is a highly desirable feature for biomedical applications, where the temporary presence of a material is required, followed by its breakdown into non-toxic, clearable components.

An additional, more complex crosslinking mechanism can be envisaged, drawing parallels from the reactivity of other malonate derivatives. The acidic C-H bonds of the malonate group can potentially react with other functional groups, such as those found in melamine resins, to form highly stable carbon-carbon bonds. wernerblank.com This suggests that DSM-crosslinked networks could potentially undergo secondary crosslinking reactions to further enhance their stability and mechanical properties.

Design and Synthesis of Malonate-Derived Polymeric Scaffolds and Functional Materials

The creation of polymeric scaffolds that mimic the native extracellular matrix (ECM) is a central goal of tissue engineering. nih.govfrontiersin.org These scaffolds must meet several design criteria, including biocompatibility, appropriate mechanical properties, and often, biodegradability. mdpi.comescholarship.org this compound is a valuable building block in the design of such advanced materials due to its ability to form crosslinked, functional, and degradable networks.

DSM is particularly useful for synthesizing hydrogel scaffolds from natural or synthetic polymers rich in amine groups, such as chitosan, gelatin, or multi-arm PEG-amines. The in-situ crosslinking process, where a polymer solution is mixed with a DSM solution to form a gel under physiological conditions, is a powerful technique for encapsulating cells or therapeutic agents. nih.gov The reaction of the succinimidyl groups with amines is rapid and occurs under mild conditions, which is crucial for maintaining the viability of encapsulated biologicals. researchgate.net

A key feature of malonate-derived scaffolds is their inherent biodegradability. The ester linkages within the malonate core can be hydrolyzed over time, leading to the degradation of the scaffold. researchgate.net The rate of this degradation can be influenced by the local pH and the specific chemical environment, allowing for the design of materials that degrade over a desired timeframe to match tissue regeneration. researchgate.net

Furthermore, the malonate moiety itself provides a platform for introducing additional functionality. The central carbon atom of the malonate can be substituted with various chemical groups prior to the formation of the di-succinimidyl ester. This allows for the incorporation of signaling molecules, imaging agents, or other functionalities directly into the crosslinking nodes of the polymer network, creating a truly functional material designed for a specific biological response.

Utilization in Other Synthetic Transformations

Cyclocondensation Reactions with 1,3-Dinucleophiles

Beyond polymer science, this compound is explored as a highly reactive malonic acid derivative for organic synthesis, particularly in cyclocondensation reactions. mdpi.comresearchgate.net These reactions involve the condensation of a compound with two electrophilic centers, like DSM, with a compound containing two nucleophilic centers (a 1,3-dinucleophile). The succinimide-N-oxy group is an excellent leaving group, making the carbonyl carbons of DSM highly electrophilic and reactive toward nucleophiles. mdpi.com

This high reactivity makes DSM a valuable reagent for reactions with a wide range of 1,3-dinucleophiles, including ureas, amidines, and various anilines. mdpi.com The reaction typically proceeds by a double addition-elimination mechanism, where the dinucleophile displaces both N-hydroxysuccinimide molecules to form a new heterocyclic ring. Researchers have investigated bis-succinimidyl malonates as potentially more versatile and "greener" alternatives to other reactive malonyl derivatives like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, which can be hazardous or difficult to handle. mdpi.com

The general reaction scheme involves the attack of the two nucleophilic sites of the 1,3-dinucleophile (e.g., the two nitrogen atoms in urea) onto the two electrophilic carbonyl carbons of the malonate. This process, often facilitated by heat or a basic catalyst, results in the formation of a six-membered ring containing the 1,3-dicarbonyl moiety from the malonate. researchgate.net

Synthesis of Six-Membered Heterocyclic Ring Systems

The cyclocondensation of this compound with 1,3-dinucleophiles is a powerful method for constructing various six-membered heterocyclic ring systems, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds. mdpi.comfrontiersin.orgnih.gov The specific heterocycle synthesized depends on the structure of the 1,3-dinucleophile used.

Notable examples of heterocycles synthesized using activated malonates include:

Barbituric acids: The classical synthesis involves the reaction of a malonate derivative with urea (B33335). Using DSM in this context provides a highly activated form of malonate for this transformation. mdpi.comresearchgate.net

Pyridones and Quinolones: Reaction with dinucleophiles like anilines can lead to the formation of 4-hydroxyquinolones. mdpi.com Similarly, reactions with other carbon-nitrogen or nitrogen-nitrogen dinucleophiles can yield substituted pyridone structures.

Pyrido[1,2-a]pyrimidine-2,4-diones: These structures can be formed from the reaction of malonates with 2-aminopyridine, a reaction known as Tschitschibabin's synthesis. mdpi.comresearchgate.net The enhanced reactivity of DSM could potentially improve yields or allow for milder reaction conditions compared to traditional diethyl malonate.

The use of highly reactive malonates like DSM is particularly important for less reactive or thermally sensitive substrates, where traditional methods requiring high temperatures might lead to decomposition or side reactions. mdpi.com

Data Tables

Table 1: Summary of Applications and Chemical Reactivity of this compound

| Application Area | Key Reaction | Purpose | Resulting Structure/Material |

|---|---|---|---|

| Polymer Architecture | Amine Acylation | Linking amine-terminated polymers | ABA Triblock Copolymers |

| Polymer Crosslinking | Bifunctional Amine Acylation | Forming covalent links between polymer chains | Crosslinked Polymeric Networks (e.g., Hydrogels) |

| Polymeric Scaffolds | In-situ Crosslinking & Hydrolysis | Creating biocompatible and degradable 3D structures | Biodegradable Hydrogel Scaffolds |

| Functional Materials | Post-Polymerization Modification | Introducing malonate groups for further functionalization | Functionalized Polymers |

| Heterocyclic Synthesis | Cyclocondensation | Ring formation with 1,3-dinucleophiles | Six-Membered Heterocycles (e.g., Barbiturates, Pyridones) |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide |

| Poly(ethylene glycol) (PEG) |

| Chitosan |

| Gelatin |

| Urea |

| Diethyl malonate |

| Malonyl dichloride |

| Bis(2,4,6-trichlorophenyl) malonate |

| 2-aminopyridine |

| Barbituric acid |

| 4-hydroxyquinolone |

Advanced Analytical and Spectroscopic Characterization of Di N Succinimidyl Malonate Products

High-Resolution Spectroscopic Techniques for Structural Elucidation of Conjugates and Derivatives (e.g., NMR Spectroscopy, Mass Spectrometry)

Structural confirmation of molecules conjugated using Di(N-succinimidyl) malonate is unequivocally established through high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, often complementary, tools for this purpose. marioschubert.ch

NMR Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For derivatives of this compound, 1D and 2D NMR experiments are used to verify the formation of the new amide bond and the presence of the core malonate structure. The succinimide (B58015) ring itself has characteristic proton (¹H) and carbon (¹³C) chemical shifts. Upon reaction with a primary amine on a biomolecule, the N-hydroxysuccinimide group is released, and a new amide linkage is formed, leading to predictable changes in the NMR spectrum. Specifically, the chemical shifts of the protons and carbons adjacent to the newly formed bond will be altered. marioschubert.chresearchgate.net

Key features observed in the NMR spectrum of a conjugate include signals corresponding to the methylene (B1212753) protons of the malonate backbone and the protons of the succinimidyl group if it remains part of a cleavable linker design. The detection of characteristic cross-peaks in 2D NMR spectra (like HSQC or HMBC) can definitively link the malonate moiety to the target molecule. researchgate.net

Table 1: Characteristic NMR Chemical Shifts for Succinimide-Related Structures This table provides representative chemical shift ranges for succinimide-containing structures, which are analogous to the moieties involved in this compound chemistry. Data is based on studies of succinimide in peptides. marioschubert.chresearchgate.net

| Functional Group | Atom | Typical Chemical Shift (ppm) | Notes |

| Succinimide Ring | Carbonyl (C=O) | 170 - 180 | Downfield shift is characteristic. marioschubert.ch |

| Succinimide Ring | Methylene (CH₂) | ~2.8 | Protons in the succinimide ring. |

| Malonate Backbone | Methylene (CH₂) | ~3.5 | Protons of the central carbon of the malonate linker. |

| New Amide Bond | Alpha-Proton | Varies | The chemical shift of the proton on the alpha-carbon of the amino acid residue that has been modified will shift upon conjugation. |

Mass Spectrometry (MS) is employed to confirm the molecular weight of the final conjugate. The conjugation of a biomolecule with this compound results in a specific mass increase. High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap MS, can measure the mass of the conjugate with high accuracy, allowing for unambiguous confirmation of a successful reaction. nih.gov The expected mass increase corresponds to the mass of the malonic acid linker (86 Da) following the displacement of the two N-hydroxysuccinimide leaving groups. MS can also be used to determine the degree of labeling, i.e., how many linker molecules have attached to a single biomolecule. The combination of NMR and MS provides a powerful, orthogonal approach to cross-validate the structure and composition of the conjugates. marioschubert.chnih.gov

Chromatographic and Separation Methodologies for Purity Assessment and Isolation (e.g., UPLC, SEC)

Following a conjugation reaction, the product is typically a heterogeneous mixture containing the desired conjugate, unreacted biomolecules, excess crosslinker, and reaction byproducts. Chromatographic techniques are essential for isolating the conjugate and assessing its purity. knauer.net

Ultra-Performance Liquid Chromatography (UPLC) , often in a reversed-phase (RP-UPLC) configuration, is a high-resolution technique used to separate molecules based on their hydrophobicity. It can effectively separate the conjugated biomolecule from its unconjugated form, as the addition of the malonate linker typically increases the hydrophobicity of the molecule. UPLC provides rapid and accurate assessment of purity, with the area of the peaks corresponding to the relative abundance of each species. lcms.cz

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. bitesizebio.com This technique is ideal for removing small molecule impurities, such as unreacted this compound and the N-hydroxysuccinimide byproduct, from the much larger biomolecular conjugate. SEC is performed under non-denaturing conditions and is also a primary method for quantifying the formation of aggregates, which are often an unwanted side product of conjugation reactions. knauer.netlcms.cz

Table 2: Chromatographic Methods for Purity Assessment This table summarizes typical applications and conditions for UPLC and SEC in the context of analyzing this compound conjugation products.

| Technique | Principle of Separation | Primary Application | Typical Stationary Phase | Typical Mobile Phase |

| UPLC | Polarity / Hydrophobicity | Purity assessment, separation of labeled from unlabeled protein. | C8 or C18 silica (B1680970) | Acetonitrile/water gradient with an ion-pairing agent like TFA. lcms.cz |

| SEC | Hydrodynamic Radius (Size) | Removal of small molecules, aggregate quantification, purification. knauer.net | Porous silica or polymer with diol coating. lcms.cz | Aqueous buffer (e.g., phosphate-buffered saline). knauer.net |

Biophysical and Advanced Characterization Techniques for Functionalized Biomolecules and Polymers (e.g., SDS-PAGE, SEC for molecular weight)

Beyond confirming the chemical structure, it is crucial to characterize the biophysical properties of the functionalized products, particularly their molecular weight and homogeneity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to estimate the molecular weight of proteins under denaturing conditions. When a protein is successfully conjugated with a linker derived from this compound, its molecular weight increases. This increase will cause the protein to migrate more slowly through the polyacrylamide gel, resulting in a visible "band shift" compared to the unconjugated protein. nih.govresearchgate.net This provides a straightforward, qualitative confirmation of conjugation.

Table 3: Example of Molecular Weight Analysis by SDS-PAGE This table illustrates a hypothetical result from an SDS-PAGE experiment analyzing a protein before and after conjugation.

| Sample | Expected MW (kDa) | Observation on Gel | Interpretation |

| Protein Standard Ladder | Known MWs | Series of distinct bands at calibrated positions. | Provides a reference for estimating the MW of unknown samples. researchgate.net |

| Unconjugated Protein | 150 | Single band at the 150 kDa position. | Baseline for comparison. |

| Conjugated Protein | >150 | A band that has shifted to a higher molecular weight position compared to the unconjugated protein. | Confirms successful covalent modification and increase in mass. nih.gov |

Size-Exclusion Chromatography (SEC) , in addition to its use in purification, is a primary method for determining the molecular weight and distribution of conjugates in their native, non-denatured state. knauer.net By running a set of standard proteins with known molecular weights, a calibration curve can be generated that correlates elution volume with molecular weight. bitesizebio.com The molecular weight of the conjugate can then be estimated from its elution volume. Furthermore, SEC is critical for detecting and quantifying the presence of high-molecular-weight aggregates or low-molecular-weight fragments. lcms.czamazonaws.com For a more precise determination, SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS), which allows for the absolute determination of molecular weight without the need for column calibration, providing highly accurate data on the conjugate and any associated species. amazonaws.com

Table 4: Common SEC Calibration Standards for Protein Conjugates A selection of proteins commonly used to calibrate SEC columns for the molecular weight range relevant to biomolecule conjugates. bitesizebio.com

| Protein Standard | Molecular Weight (kDa) |

| Ferritin | 440 |

| Aldolase | 158 |

| Conalbumin | 75 |

| Ovalbumin | 44 |

| Carbonic Anhydrase | 29 |

| Ribonuclease A | 13.7 |

| Aprotinin | 6.5 |

Computational and Theoretical Investigations of Di N Succinimidyl Malonate Reactivity

Molecular Modeling Approaches for Predicting Reactivity and Conformation

Molecular modeling, particularly through molecular mechanics (MM) and molecular dynamics (MD) simulations, is crucial for understanding the three-dimensional structure and flexibility of DSM, which in turn governs its reactivity.

Molecular Mechanics and Force Fields Molecular mechanics uses classical physics to model the potential energy of a molecular system. The mathematical functions and associated parameters used to describe these energies are known as a force field. escholarship.orguiuc.edu Force fields calculate the potential energy based on bonded terms (bond stretching, angle bending, torsional rotations) and non-bonded terms (van der Waals and electrostatic interactions). escholarship.org Common force fields used for organic and biological molecules include AMBER, CHARMM, and OPLS. nih.gov For a molecule like DSM, a suitable force field would be parameterized to accurately represent the energies associated with the succinimidyl esters and the central malonate linker. The development of accurate force fields is a continuing process, aiming to improve the balance between computational efficiency and accuracy. escholarship.org

Conformational Analysis The reactivity of the two succinimidyl ester groups in DSM is highly dependent on their spatial orientation and accessibility. Conformational analysis is used to identify the most stable (lowest energy) arrangements of the molecule. nih.govnih.gov Computational methods can systematically explore the potential energy surface of DSM by rotating its flexible dihedral angles, particularly around the malonate backbone. This analysis predicts the most likely shapes the molecule will adopt in solution, revealing whether the reactive ester groups are exposed and available for reaction or are sterically hindered. nih.gov Recent advancements in computational protocols allow for efficient and accurate conformational analysis, which is essential for correctly predicting reaction free energies. chemrxiv.org

Molecular Dynamics (MD) Simulations MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents. researchgate.net For DSM, an MD simulation can reveal how the molecule tumbles and flexes in solution, how solvent molecules interact with it, and how its conformation changes over time. rsc.org This information is vital for understanding its stability and the accessibility of its reactive sites. Force fields are the core component of MD simulations, defining the interactions that govern the molecular movements.

Table 1: Molecular Modeling Techniques for Di(N-succinimidyl) malonate

| Technique | Purpose | Key Parameters / Inputs | Predicted Outcome for DSM |

| Molecular Mechanics (MM) | Energy minimization and conformational search | Force Field (e.g., AMBER, CHARMM), Atomic Coordinates | Identification of stable low-energy conformations, prediction of steric hindrance around ester groups. |

| Conformational Analysis | Systematically explore all possible 3D structures | Dihedral angle rotation steps, Energy cutoff | A map of conformational isomers and their relative energies, determining the flexibility of the malonate linker. |

| Molecular Dynamics (MD) | Simulate molecular motion over time | Force Field, Temperature, Pressure, Solvent model | Dynamic behavior in solution, solvent accessibility of reactive sites, conformational flexibility. researchgate.net |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, based on solving the Schrödinger equation, provide a more fundamental and highly accurate description of chemical reactions compared to classical molecular mechanics. nih.gov These methods are used to elucidate detailed reaction mechanisms, identify transient intermediates, and calculate the energy barriers that control reaction rates.

Reaction Mechanism of Aminolysis The primary reaction of DSM is aminolysis, where it reacts with primary amines (such as the lysine (B10760008) side chains in proteins) to form stable amide bonds. researchgate.netchemicalbook.com Quantum chemical calculations can model this acyl-transfer reaction step-by-step. Studies on N-hydroxysuccinimide (NHS) esters show the reaction proceeds through a tetrahedral intermediate. mst.edu This intermediate is formed when the amine's nitrogen atom attacks the ester's carbonyl carbon. mst.edu The reaction's rate-determining step is often the breakdown of this crowded intermediate. mst.edu

Calculating Transition States and Activation Energies A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation energy. mdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), are employed to locate the precise geometry of the transition state for the aminolysis of DSM. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, which allows for the theoretical prediction of reaction rates. These calculations can also reveal how factors like solvent and substituents influence the reaction barrier. nih.gov

Investigating Competing Reactions In aqueous environments, the hydrolysis of the NHS ester competes with the desired aminolysis reaction. nih.govacs.orgnih.gov Quantum chemical calculations can model the hydrolysis pathway as well, where a water molecule acts as the nucleophile. By comparing the calculated activation energies for both aminolysis and hydrolysis, researchers can predict the conditions (e.g., pH) that favor the intended reaction with amines over the undesirable hydrolysis side reaction. nih.govmst.edu

Table 2: Quantum Chemical Methods for Studying DSM Reactivity

| Method | Focus of Study | Calculated Properties | Insights for DSM |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Geometries of reactants, products, transition states; Reaction energies; Activation barriers. researchgate.net | Detailed mechanism of aminolysis and hydrolysis, prediction of reaction kinetics, understanding factors that control reactivity. |

| Ab initio Methods (e.g., Hartree-Fock) | Fundamental electronic structure | Similar to DFT, often used for benchmarking. | Provides a foundational understanding of the electronic properties governing the reaction. nih.gov |

| Implicit Solvent Models (e.g., PCM, SMD) | Effect of solvent on the reaction | Solvation energies, reaction energies in solution. nih.gov | Prediction of how different solvents (e.g., water, DMF) alter the reaction pathways and rates of DSM. |

Computational Prediction of Interaction Profiles with Target Biomolecules and Polymer Substrates

Computational methods are invaluable for predicting how a crosslinking agent like DSM will interact with and modify larger molecules such as proteins and polymers.

Molecular Docking with Biomolecules Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like DSM) when bound to a second (a receptor, like a protein). nih.govnih.gov Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, identifying the most stable binding modes. mdpi.comresearchgate.net To predict how DSM crosslinks a protein, it can be docked into the 3D structure of the target protein. The simulation would identify accessible primary amine groups, such as those on lysine residues, that are positioned favorably to react with the NHS esters. nih.gov Advanced docking protocols can even account for the flexibility of the protein's active site to provide a more realistic prediction. unibo.it

Simulating Polymer Crosslinking Molecular dynamics simulations can be used to model the process of polymer crosslinking. mdpi.com In such a simulation, a model system is constructed containing multiple polymer chains and DSM molecules. The simulation protocol includes criteria for forming new covalent bonds when a reactive site on DSM (an NHS ester) comes within a certain distance of a reactive site on the polymer (e.g., an amine group). By running the simulation, one can observe the formation of a crosslinked network over time. mdpi.com These simulations provide insights into the resulting polymer network's structure, density, and mechanical properties. mdpi.com

Predicting Interaction "Hot Spots" For both biomolecules and polymers, computational analysis can identify "hot spots" – regions that are particularly likely to react with DSM. For proteins, this involves analyzing the protein surface to find lysine residues that are not only accessible but also located in regions of favorable electrostatic potential. nih.gov For polymers, MD simulations can reveal which segments of the polymer chains are most frequently exposed to the solvent and therefore more likely to encounter and react with the crosslinker.

Table 3: Methods for Predicting DSM Interaction Profiles

| Technique | Target System | Methodology | Predicted Information |

| Molecular Docking | Proteins, Peptides | Samples binding orientations of DSM on the protein surface and ranks them by energy score. nih.govmdpi.com | Likely binding sites, identification of specific lysine residues poised for reaction, prediction of binding affinity. |

| Molecular Dynamics (MD) | Polymers, Biomolecules | Simulates the physical movements of DSM and target molecules in a defined environment. mdpi.com | Dynamic accessibility of reactive sites, formation of crosslinked networks, prediction of the structure of the final modified material. |

| Surface Potential Analysis | Proteins | Calculates the electrostatic potential on the solvent-accessible surface of the protein. | Identifies positively charged patches that may attract the partially negative NHS ester, guiding the reaction. |

Future Research Directions and Emerging Avenues in Di N Succinimidyl Malonate Chemistry

Development of Next-Generation Malonate-Based Active Esters with Enhanced Reactivity or Selectivity

A primary focus of future research is the rational design of novel malonate-based active esters that surpass the current limitations of reactivity and selectivity. While Di(N-succinimidyl) malonate is effective for amine modification, the next generation of reagents will likely feature tailored succinimidyl esters or entirely new active ester groups to fine-tune reaction kinetics and target specificity.

One promising direction involves the development of malonate prodrugs with enhanced intracellular delivery capabilities. Research has been conducted to create more rapidly hydrolysable malonate esters to accelerate the delivery of malonate in vivo. nih.govnih.gov In these studies, different ester groups were explored to either increase the molecule's hydrophobicity for better membrane diffusion or to create esters that are hydrolyzed more quickly by cellular esterases. nih.gov A key finding was that the diacetoxymethyl malonate diester (MAM) delivered malonate to cells significantly faster than other derivatives, such as dimethyl malonate (DMM). nih.govresearchgate.net This was attributed to the presence of electron-withdrawing substituents, which accelerated hydrolysis. nih.gov

Future work will likely expand on these principles, designing malonate esters that can be selectively cleaved by specific enzymes or cellular conditions, thereby offering a higher degree of control over the release of the active malonate core. The goal is to create a portfolio of malonate-based reagents, each optimized for a particular application, from rapid, high-yield bioconjugation to controlled-release drug delivery.

| Compound Derivative | Key Feature | Advantage |

| Diacetoxymethyl malonate (MAM) | Rapidly hydrolyzed | >20-fold more malonate delivery to cells than DMM nih.gov |

| Dimethyl malonate (DMM) | Slowly hydrolyzed | Serves as a baseline for hydrolysis rate comparison nih.gov |

| Malonate esters with electron-withdrawing substituents | Accelerated hydrolysis | Faster release of malonate nih.gov |

| tert-butyl group esters | Resistant to enzymatic hydrolysis | Slower, more controlled release nih.gov |

Advancements in Spatially and Temporally Controlled Bioconjugation Methodologies

The next frontier in bioconjugation is achieving precise control over not just what is being conjugated, but also where and when the conjugation occurs. Future research will focus on integrating malonate linkers into systems that allow for such spatiotemporal control.

Methodologies for achieving spatial control on material surfaces are already being developed. For instance, photochemical modification procedures can introduce functional groups onto polymeric fibers, and this methodology can be extended to control the density and spatial arrangement of these modifications. nih.gov By employing multiple, orthogonal chemistries, different regions of a material can be functionalized with distinct molecules. nih.gov

Temporal control often relies on stimuli-responsive systems. Prodrug therapies, for example, can be designed to remain inactive until they encounter specific conditions, such as the hypoxic or acidic environments common in tumors, or until they are activated by an external trigger like light. nih.govnih.gov This approach ensures that the therapeutic agent is released only at the desired time and location, minimizing off-target effects. nih.gov Future malonate-based linkers could incorporate photocleavable groups or moieties that are sensitive to changes in pH or redox potential, enabling researchers to initiate conjugation or cleavage reactions with high precision.

Exploration of Novel Catalytic Systems for Malonate Derivatization and Coupling

Expanding the synthetic toolbox for modifying malonates is crucial for accessing a wider range of functional molecules. Research into novel catalytic systems is a key aspect of this endeavor, with a focus on developing milder, more efficient, and more selective reactions.

Significant progress has been made in the metal-catalyzed arylation of malonates. One mild and general method utilizes a copper(I) iodide catalyst with 2-phenylphenol (B1666276) as a ligand to couple aryl iodides with diethyl malonate, a process that tolerates a variety of functional groups. organic-chemistry.org Palladium catalysts have also been extensively explored. Palladium-catalyzed reactions of aryl bromides and chlorides with dialkyl malonates have been shown to proceed efficiently using sterically hindered phosphine (B1218219) ligands. nih.gov Furthermore, palladium catalysis can be used to transform allenyl malonates into functionalized carbocycles, with the reaction outcome being switchable by changing the ligand on the palladium catalyst. nih.gov

Beyond metal catalysis, biocatalysis offers an environmentally friendly and highly selective alternative. An innovative approach uses an "ene"-reductase enzyme, activated by visible light, to catalyze the cross-coupling of diethyl bromomalonate with aromatic compounds. acs.org This system generates a diethyl malonate radical that couples with an aromatic radical cation. acs.org Another area of active research is enantioselective catalysis, which is used to produce chiral malonates, important building blocks for pharmaceuticals. frontiersin.org Phase-transfer catalysis has been successfully employed for the enantioselective α-alkylation of specific malonate substrates. frontiersin.org

| Catalytic System | Reaction Type | Key Features |

| Copper(I) Iodide / 2-phenylphenol | α-Arylation of diethyl malonate | Mild conditions, tolerates various functional groups organic-chemistry.org |

| Palladium / Phosphine Ligands | Arylation of malonates | Effective for aryl bromides and chlorides nih.gov |

| Palladium / Bidentate Phosphine vs. Triphenylphosphite | Cyclization of allenyl malonates | Ligand choice diverts reactivity between cross-coupling/cyclization and cycloisomerization nih.gov |

| "Ene"-reductase / Visible Light | Cross-coupling of diethyl bromomalonate | Biocatalytic, generates malonate radicals acs.org |

| Phase-Transfer Catalysis | Enantioselective α-alkylation | Produces chiral α,α-dialkylmalonates frontiersin.org |

Integration into Supramolecular Chemistry, Nanomaterials, and Advanced Chemical Biology Tools

The unique bifunctional nature of this compound makes it an attractive building block for more complex molecular architectures. Future research will see its increasing integration into the fields of supramolecular chemistry, nanomaterials, and the development of sophisticated chemical biology tools.

In supramolecular chemistry, malonate derivatives could be used as linkers to connect molecules in self-assembling systems. For example, amphiphilic molecules designed to insert into lipid bilayers could be functionalized with malonates to create specific recognition sites on the surface of vesicles or cell membranes. nih.gov

In the realm of nanomaterials, nanotechnology offers powerful tools for the controlled delivery of chemical compounds within biological systems. nih.gov Malonate-based linkers could be used to attach therapeutic agents or imaging probes to nanoparticles, facilitating targeted delivery to specific cells or tissues. The ability to encapsulate reactive compounds in nanocarriers can also help overcome issues like limited solubility or stability. nih.gov

As an advanced chemical biology tool, this compound and its derivatives will continue to be essential for creating bioconjugates. wesleyan.edu The development of multi-bioorthogonal labeling strategies, where several distinct chemical reactions can occur simultaneously without interfering with one another, will allow for the construction of increasingly complex and multifunctional bioconjugates. nih.gov Malonate-based chemistry could become one of a suite of orthogonal reactions used to assemble these intricate molecular tools for probing and manipulating biological systems with unprecedented precision.

Q & A

Q. What is the role of Di(N-succinimidyl) malonate in protein crosslinking, and how does it compare to other N-hydroxysuccinimide (NHS) esters?

Methodological Answer: this compound is a homobifunctional NHS ester crosslinker that reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. Its malonate spacer provides a short, flexible bridge (~4.7 Å) between conjugated molecules, making it suitable for intramolecular or close-proximity crosslinking. Compared to longer spacers like Di(N-succinimidyl) suberate (11.6 Å) or disulfide-containing analogs (e.g., DSP, 12 Å), malonate’s shorter length minimizes nonspecific interactions in densely packed protein systems .

Key Considerations:

- Reaction Conditions: Perform reactions in pH 7–9 buffers (e.g., PBS or HEPES) to ensure amine deprotonation. Avoid Tris or other amine-containing buffers to prevent self-reaction.

- Quenching: Terminate reactions with excess glycine or Tris buffer.

Q. How does the structural configuration of this compound influence its reactivity in bioconjugation?

Methodological Answer: The two NHS ester groups in this compound enable simultaneous coupling of two amine-containing molecules. The malonate backbone’s electron-withdrawing carboxyl groups enhance the electrophilicity of the NHS esters, accelerating reaction kinetics. However, the short spacer may sterically hinder reactions with bulky proteins. For optimal results:

Q. What are standard protocols for activating carboxyl groups using NHS esters like this compound?

Methodological Answer:

Carboxyl Activation: Incubate the target molecule (e.g., a carboxylic acid-containing ligand) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in pH 6–7 buffer to form an NHS ester intermediate.

Crosslinking: Add this compound (dissolved in DMSO) to the activated carboxyl group at a 1:2 molar ratio.

Purification: Remove unreacted crosslinker via gel filtration or dialysis .

Advanced Research Questions

Q. How can researchers optimize pH and buffer conditions for efficient crosslinking with this compound?

Methodological Answer:

- pH Optimization: NHS esters hydrolyze faster at alkaline pH (>8.5). For stable coupling, maintain pH 7.5–8.5 using borate or carbonate buffers. Acidic conditions (<7.0) reduce reaction efficiency due to protonated amines .

- Buffer Compatibility: Avoid phosphate buffers if conjugating metal-binding proteins, as malonate may chelate divalent cations.

- Temperature: Conduct reactions at 4°C to slow hydrolysis while maintaining protein stability .

Q. What analytical methods are recommended for verifying successful protein conjugation using this compound?

Methodological Answer:

- SDS-PAGE: Observe upward shifts in protein molecular weight due to crosslinking.

- Mass Spectrometry (MS): Detect mass changes corresponding to the crosslinker’s addition (Δ ~244.2 Da per NHS ester reaction).

- Size-Exclusion Chromatography (SEC): Identify changes in hydrodynamic radius post-conjugation.

- Fluorescence Quenching: Use labeled proteins to track conjugation efficiency via Förster resonance energy transfer (FRET) .

Q. How do conflicting data on crosslinking efficiency arise, and how can they be resolved?

Methodological Answer: Common Sources of Contradiction:

- Variable Hydrolysis Rates: this compound’s hydrolysis half-life ranges from minutes (pH 9) to hours (pH 7). Inconsistent reaction timing leads to efficiency disparities.

- Protein Solubility: Aggregation in low-solubility conditions (e.g., high DMSO) reduces accessible amines.

Resolution Strategies:

Standardize Hydrolysis Control: Pre-quench crosslinker aliquots at fixed timepoints.

Statistical Analysis: Apply ANOVA to evaluate the significance of variables like pH, temperature, and buffer composition (as in malonate inhibition studies) .

Competitive Assays: Use succinate (a structural analog) to test specificity in mitochondrial complex II inhibition models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products